molecular formula C16H14N4O2 B5346215 1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea

1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea

Cat. No.: B5346215
M. Wt: 294.31 g/mol
InChI Key: LWFUNIYIIDHDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-15-9-14(17-10-18-15)20-16(21)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUNIYIIDHDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidine-4-amine with naphthalene-1-isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group or the naphthalene ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the pyrimidine ring or the naphthalene ring, resulting in reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the methoxy group in the pyrimidine ring can be substituted with other groups such as halogens or alkyl groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and drug discovery.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of 1-(6-Methoxypyrimidin-4-yl)-3-naphthalen-1-ylurea lies in its specific combination of the pyrimidine and naphthalene moieties, which confer distinct chemical reactivity and biological activity.

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